4-Ethoxy-2,6-difluorobenzoic acid
Overview
Description
4-Ethoxy-2,6-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol. This compound is characterized by the presence of ethoxy and difluoro substituents on a benzoic acid core, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-ethoxy-2,6-difluorobenzoic acid involves the reaction of 4-ethoxy-2,6-difluorobenzoyl chloride with water. The reaction typically takes place in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid byproduct . Another method involves the use of oxalyl chloride and dimethylformamide in dichloromethane to convert this compound to its corresponding acid chloride, which can then be hydrolyzed back to the acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the substituent introduced, products can range from halogenated benzoic acids to amine derivatives.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Alcohols and other reduced aromatic compounds.
Scientific Research Applications
4-Ethoxy-2,6-difluorobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-ethoxy-2,6-difluorobenzoic acid and its derivatives often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, its derivatives may inhibit specific enzymes involved in disease processes, thereby exerting their effects .
Comparison with Similar Compounds
4-Ethoxy-2,3-difluorobenzoic acid: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.
2,6-Difluorobenzoic acid: Lacks the ethoxy group, resulting in different chemical properties and uses.
Uniqueness: 4-Ethoxy-2,6-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in synthesizing compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
4-ethoxy-2,6-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVNWKFFDWXCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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